molecular formula C16H22N2O5 B081875 Boc-asn-obzl CAS No. 13512-57-7

Boc-asn-obzl

Cat. No. B081875
CAS RN: 13512-57-7
M. Wt: 322.36 g/mol
InChI Key: VNFPRPGXGYMAKL-LBPRGKRZSA-N
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Description

"Boc-asn-obzl" refers to a chemical compound used in various synthetic and analytical applications in chemistry and biochemistry. The term is derived from its components: Boc (tert-butyloxycarbonyl), asn (asparagine), and obzl (benzyl ester).

Synthesis Analysis

The synthesis of Boc-Asn-Obzl involves mixed anhydride reactions using isobutylchloroformate, Boc-L-asparagine, and HCl.L-proline-OBzl (Stroup et al., 2009). Another method includes the functionalization of the amino acid derivative Boc-Asp-OBzl by coupling its carboxylate side chain to dipicolylamine, forming a tridentate nitrogen donor ligand (Niklas et al., 2007).

Molecular Structure Analysis

The molecular structure of Boc-Asn-Obzl has been characterized using crystallographic techniques. It exhibits an extended conformation with the Asn-Pro peptide bond trans and intermolecular hydrogen bonding (Stroup et al., 2009).

Chemical Reactions and Properties

Boc-Asn-Obzl is involved in various chemical reactions, including transesterification and amide cis-trans isomerization, particularly in the presence of metal ions like Cd and Zn (Niklas et al., 2007). These reactions are significant in studying the reactivity and properties of amino acid derivatives.

Physical Properties Analysis

The compound's physical properties, such as crystallography, have been extensively studied. Its crystallization behavior and the formation of extended conformations are of particular interest in understanding its physical characteristics (Stroup et al., 2009).

Chemical Properties Analysis

The chemical properties of Boc-Asn-Obzl, such as its reactivity in peptide synthesis and its role in forming various peptide structures, are central to its applications in biochemistry and molecular biology. Its ability to undergo reactions like transesterification and amide cis-trans isomerization under different conditions is a key aspect of its chemical behavior (Niklas et al., 2007).

Scientific Research Applications

  • Synthesis of Malaria Vaccine Analogs : Boc–Asn–OBzl was used in synthesizing analogs of the malaria vaccine, specifically targeting the circumsporozoite protein of the human malaria parasite Plasmodium falciparum (Narita, Takegahara, Ono, & Sato, 1990).

  • Transesterification and Amide Cis-Trans Isomerization : Studies involving Boc-Asp-OBzl, a derivative of Boc-Asn-OBzl, observed its behavior in the presence of zinc and cadmium, revealing insights into the reactivity of the compound and its derivatives in transesterification reactions (Niklas, Zahl, & Alsfasser, 2007).

  • Crystal Structure Analysis : The crystal structures of Boc-L-Asn-L-Pro-OBzl and its dehydration side product were analyzed, providing insights into the molecular structure and interactions of this compound (Stroup, Cole, Dhingra, & Gierasch, 2009).

  • Solution-Phase Synthesis of Peptides : Boc-Asn-OBzl has been used in the solution-phase synthesis of various peptides, demonstrating its utility in peptide synthesis methodologies (Valerio, Perich, Kitas, Alewood, & Johns, 1989).

  • Conformational Analysis of Synthetic Model Peptides : The compound was used in the synthesis of peptides for studying their conformational behavior in solution, contributing to our understanding of peptide structures (Umemoto, Kikuchi, Narita, Fujita, & Asakura, 1995).

  • Synthesis of Thymosin Alpha 1 Peptides : Boc-Asn-OBzl played a role in the synthesis of thymosin alpha 1, a biologically active peptide, highlighting its utility in the synthesis of complex biological molecules (Mokotoff & Patchornik, 2009).

Safety And Hazards

For detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) of Boc-Asn-OBzl .

properties

IUPAC Name

benzyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-12(9-13(17)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFPRPGXGYMAKL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560088
Record name Benzyl N~2~-(tert-butoxycarbonyl)-L-asparaginate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-asn-obzl

CAS RN

13512-57-7
Record name Benzyl N~2~-(tert-butoxycarbonyl)-L-asparaginate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
SS Wang, BF Gisin, DP Winter… - The Journal of …, 1977 - ACS Publications
A facile procedure for the preparation of a wide variety of esters derived from protected amino acids and peptides under mild conditions is described. The carboxylic acid to be esterified …
Number of citations: 334 pubs.acs.org
N Ohta, GT Burke, PG Katsoyannis - Journal of protein chemistry, 1988 - Springer
As part of our aim to study the conformation of insulin in solution by time-resolved fluorescence spectroscopy, we have synthesized the analogue [19-Tryptophan-A]insulin. In this …
Number of citations: 9 link.springer.com
H Brückner, A Koza - Amino Acids, 2003 - Springer
The 14-residue peptaibol antibiotic trichovirin I 4A of the structure Ac-Aib-L-Asn-L-Leu-Aib-L-Pro-L-Ala-L-Val-Aib-L-Pro-Aib-L-Leu-Aib-L-Pro-L-Leuol (Aib = α-aminoisobutyric acid, …
Number of citations: 23 link.springer.com
L Zhai, S Wang, M Nara, K Takeuchi… - The Journal of …, 2018 - ACS Publications
β-Strands are formed by extended linear peptide chains that are usually paired to form β-sheet structure through interstrand hydrogen bonding. Linking a structured organic molecule …
Number of citations: 12 pubs.acs.org
AB Hughes - 2011 - books.google.com
This is the fourth of five books in the Amino Acids, Peptides and Proteins in Organic Synthesis series. Closing a gap in the literature, this is the only series to cover this important topic in …
Number of citations: 12 books.google.com
U Ragnarsson - Journal of Peptide Science: An Official …, 1995 - Wiley Online Library
A review is given of the literature dealing with the most common protected derivatives of 15 N‐ and/or 13 C‐labelled amino acids of interest in peptide synthesis. The list contains all …
Number of citations: 11 onlinelibrary.wiley.com
T Nakata, M Nakatani, M Takahashi, J Okai… - Bulletin of the …, 1996 - journal.csj.jp
Some (p-hydroxyphenyl)benzylmethylsulfonium salts were prepared. These compounds generated a benzyl cation and converted not only N-acylamino acids but also N-acylpeptides …
Number of citations: 9 www.journal.csj.jp
TH IMAISHI, T MIWATANI - … Seminar: Date Held, November 19-21 …, 1986 - J. Wiley & Sons
Number of citations: 0
P Thorbek, J Lauridsen, F Widmer - Peptides: Chemistry and Biology, 1988 - Springer
Number of citations: 0

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